6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent chlorination and introduction of the phenyl group are performed using specific reagents and reaction conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the preparation of other complex molecules. Its structural features make it suitable for further functionalization and modification.
Biology: Research has shown that imidazo[1,2-a]pyridine derivatives exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. This compound, in particular, has been studied for its potential use in drug development.
Medicine: Due to its biological activity, 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is being explored for its therapeutic potential. It may serve as a lead compound for the development of new medications.
Industry: In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
2,4-Dichlorobenzylamine
Uniqueness: 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime stands out due to its specific structural features, such as the presence of the oxime group and the dichlorobenzyl moiety. These features contribute to its unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O/c22-16-7-6-15(18(24)10-16)13-28-25-11-19-21(14-4-2-1-3-5-14)26-20-9-8-17(23)12-27(19)20/h1-12H,13H2/b25-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGPQUHCKDXDLY-OPEKNORGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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